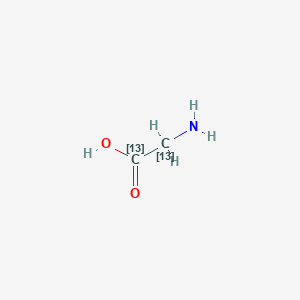

(~13~C_2_)Glycine

Description

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling operates on the principle of introducing a "tagged" version of a molecule into a system and then detecting its presence and the presence of its metabolic products. numberanalytics.com These stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are naturally occurring and non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. creative-proteomics.comupenn.edu The key idea is that the labeled molecule behaves almost identically to its unlabeled counterpart in biochemical reactions. metwarebio.com However, the difference in mass allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.commetwarebio.com This enables researchers to map metabolic pathways, measure the rate of metabolic reactions (flux analysis), and understand how different metabolic networks are interconnected. creative-proteomics.comcreative-proteomics.com

Significance of Carbon-13 (¹³C) as a Metabolic Tracer

Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone of metabolic research. moravek.com While it only accounts for about 1.1% of all natural carbon, its unique nuclear properties make it detectable by NMR. moravek.comradiopaedia.org By enriching compounds with ¹³C, scientists can introduce a tracer that can be followed through various metabolic processes. moravek.com When a ¹³C-labeled substrate, such as glucose or an amino acid, is introduced into cells or an organism, the ¹³C atoms are incorporated into a variety of downstream metabolites. numberanalytics.com Analyzing the pattern and extent of ¹³C incorporation in these metabolites allows for a detailed understanding of cellular metabolism in real-time. moravek.com This technique has been instrumental in studying everything from glucose metabolism in cancer cells to the diagnosis of gastrointestinal diseases. moravek.comradiopaedia.org

Role of Isotopically Labeled Glycine (B1666218) in Contemporary Metabolism Research

Glycine, the simplest amino acid, plays a central role in a multitude of metabolic processes. nih.govmdpi.com It is a building block for proteins, a key component of the antioxidant glutathione (B108866), and a precursor for the synthesis of purines (the building blocks of DNA and RNA). mdpi.comnih.gov Given its diverse metabolic roles, isotopically labeled glycine has emerged as a crucial tool for investigating cellular metabolism. creative-proteomics.com Tracers such as [¹⁵N]glycine have been widely used to study nitrogen metabolism and protein turnover. nih.govscielo.br More recently, carbon-labeled glycine, including Glycine-¹³C₂, has enabled researchers to delve deeper into one-carbon metabolism, a critical network of reactions that provides single-carbon units for various biosynthetic pathways. nih.govannualreviews.org

Specific Focus on Glycine-[1,2-¹³C₂] as a Dual-Labeled Tracer

Glycine-[1,2-¹³C₂], a form of glycine where both of its carbon atoms are replaced with the ¹³C isotope, offers a unique advantage as a metabolic tracer. nih.gov This dual labeling allows for the simultaneous tracking of both carbon atoms as they move through different metabolic fates. nih.gov One of the key applications of Glycine-[1,2-¹³C₂] is in the study of the glycine cleavage system (GCS), a mitochondrial enzyme complex that breaks down glycine. nih.govannualreviews.org The use of this tracer has allowed for the quantification of whole-body glycine flux, the conversion of glycine to another amino acid, serine, and the rate of glycine decarboxylation (the removal of a carboxyl group). nih.gov This provides a detailed picture of how glycine contributes to one-carbon metabolism, which is essential for processes like nucleotide synthesis and the regeneration of methionine. nih.govmdpi.com Studies using Glycine-[1,2-¹³C₂] have been instrumental in understanding metabolic dysregulation in conditions like obesity. frontiersin.org

Interactive Data Tables

Table 1: Applications of Glycine-[1,2-¹³C₂] in Research

| Research Area | Specific Application | Key Findings |

| One-Carbon Metabolism | Quantifying whole-body glycine flux and its contribution to one-carbon units. nih.govnih.gov | Glycine cleavage is a major source of one-carbon units in humans. annualreviews.org Nearly all GCS-derived one-carbon units are used for serine synthesis. nih.gov |

| Metabolic Disorders | Investigating dysregulated glycine metabolism in obesity. frontiersin.org | Adults with morbid obesity have reduced de novo glycine synthesis. frontiersin.org |

| Collagen Synthesis | Tracing the incorporation of glycine into collagen. mdpi.com | Glycine is a major component of collagen, and its availability can impact collagen synthesis. caldic.com |

| Neurotransmitter Studies | Glycine acts as an inhibitory neurotransmitter in the central nervous system. medchemexpress.com | |

| Bile Acid Metabolism | Studying the formation of bile acid amides. uab.edu | Can be used to trace the conjugation of glycine with cholic acid. annualreviews.org |

Table 2: Key Metabolic Pathways Investigated with Glycine-[1,2-¹³C₂]

| Metabolic Pathway | Role of Glycine | Information Gained from Glycine-[1,2-¹³C₂] |

| Glycine Cleavage System (GCS) | Glycine is broken down to provide one-carbon units. annualreviews.org | Quantification of the rate of glycine cleavage and its contribution to one-carbon metabolism. nih.gov |

| Serine Synthesis | Glycine is a precursor for serine synthesis via serine hydroxymethyltransferase (SHMT). nih.gov | Measurement of the rate of serine synthesis from glycine. nih.gov |

| Purine (B94841) Synthesis | Glycine is a precursor for the purine ring. nih.gov | Tracing the incorporation of glycine carbons into purines. mdpi.com |

| Glutathione Synthesis | Glycine is one of the three amino acids that make up glutathione. nih.gov | Following the conversion of glycine into glutathione. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514663 | |

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.052 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67836-01-5 | |

| Record name | (~13~C_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements and Analytical Techniques for Glycine 1,2 ¹³c₂ Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a powerful, non-destructive technique for the structural and dynamic analysis of Glycine-[1,2-¹³C₂]. Various NMR methods have been developed and refined to enhance sensitivity, resolution, and the scope of information that can be obtained.

High-Field ¹³C NMR Spectroscopy for Positional Isotopic Enrichment Determination

High-field ¹³C NMR spectroscopy is instrumental in determining the positional isotopic enrichment of metabolites derived from Glycine-[1,2-¹³C₂]. The administration of ¹³C-labeled precursors is often necessary to obtain detailed metabolic information, as the natural abundance of ¹³C is only about 1%. umn.edu By analyzing the ¹³C NMR spectra, researchers can identify and quantify the incorporation of ¹³C atoms at specific positions within molecules. umn.edumdpi.com For instance, in studies of photorespiration, ¹³C-labeling with ¹³CO₂ leads to the rapid labeling of Calvin cycle intermediates and their products, including glycine (B1666218). mdpi.com The resulting ¹³C NMR spectra exhibit multiplets due to spin-spin interactions between adjacent ¹³C atoms, providing direct evidence of the labeling pattern. mdpi.com The peak integrals in these spectra are proportional to the number of ¹³C nuclei at each position, allowing for direct measurement of ¹³C content. mdpi.com

A key advantage of this technique is its ability to provide a direct measurement of ¹³C content at each carbon atom position within a molecule. mdpi.com This allows for the detailed tracking of metabolic pathways and the calculation of flux rates. mdpi.com For example, the analysis of ¹³C NMR signals of glycine, serine, and glycerate in plant leaves has been used to study the flow of intermediates in photorespiration. mdpi.com

Table 1: Identified ¹³C-labeled NMR signals of prominent metabolites. frontiersin.org

| C-atoms | Alanine (B10760859) | Betaine | Glucose | Glutamate | Glutamine | Glycine | Leucine |

| C1 | 178.3 | 172.01 | 93.99 | 177.3 | 175.2 | 178.3 | |

| C2 | 53.0 | 70.0 | 76.1 | 57.8 | 57.1 | 44.9 | 56.1 |

| C3 | 19.4 | 56.0 | 78.8 | 30.0 | 29.1 | 42.9 | |

| C4 | 71.7 | 36.3 | 33.7 | 27.2 | |||

| C5 | 73.9 | 184.2 | 182.2 | 25.1 | |||

| C6 | 62.7 | 25.4 |

This table is interactive. You can sort and filter the data as needed.

Solid-State Magic Angle Spinning (MAS) NMR Spectroscopy for Glycine-[1,2-¹³C₂] Analysis

Solid-state NMR (ssNMR) with magic angle spinning (MAS) is a crucial technique for the structural analysis of non-crystalline and solid-state samples of glycine and its derivatives. annualreviews.orgrsc.org MAS effectively averages anisotropic interactions, such as chemical shift anisotropy and dipolar couplings, which would otherwise lead to broad, uninformative spectra in solid samples. annualreviews.orgresearchgate.netblogspot.com This results in high-resolution spectra with sharp isotropic lines, allowing for detailed structural investigation. annualreviews.org

The combination of cross-polarization (CP), MAS, and high-power ¹H decoupling is routinely used in solid-state ¹³C NMR experiments. blogspot.com These techniques combined effectively remove ¹³C chemical shielding anisotropy and ¹³C-¹H heteronuclear dipolar coupling interactions, resulting in sharp resonances for the carbonyl and methylene (B1212753) carbons of glycine. blogspot.com However, even with MAS, residual dipolar couplings, particularly between ¹³C and ¹⁴N, can provide valuable structural information. blogspot.com

Recoupling pulse sequences can be applied to selectively reintroduce specific dipolar interactions that are averaged out by MAS. This allows for the measurement of internuclear distances and the determination of molecular structure and conformation. annualreviews.orgresearchgate.net

Zero- to Ultralow-Field (ZULF) NMR Spectroscopy Applications

Zero- to ultralow-field (ZULF) NMR has emerged as a complementary technique to high-field NMR, where nuclear spin evolution is governed by intermolecular J-couplings rather than strong magnetic fields. acs.orgchemrxiv.org This technique is particularly useful for chemical fingerprinting of biological samples and studying metabolism. researchgate.net ZULF NMR has been successfully applied to the analysis of small biomolecules, including [1-¹³C]-glycine. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net

In ZULF NMR, the spectral line positions are dependent on both the J-coupling values and the spin-system topology, allowing for the identification of molecules. chemrxiv.org While ZULF NMR offers unique analytical capabilities, achieving a sufficient signal-to-noise ratio can be challenging and often requires hyperpolarization techniques or the analysis of highly concentrated and isotopically enriched samples. chemrxiv.org Portable ZULF NMR spectrometers based on commercially available magnetometers are being developed, highlighting the potential for this technique to be used outside of traditional laboratory settings. acs.orgchemrxiv.orgresearchgate.net

2D Correlation NMR Spectroscopy for Intermolecular and Intramolecular Interactions (e.g., ¹³C/¹⁴N correlations)

Two-dimensional (2D) NMR spectroscopy enhances spectral resolution by spreading signals across two frequency dimensions, enabling the identification of correlations between different nuclei. creative-biostructure.com This is particularly valuable for studying the complex interactions within and between molecules.

In the context of Glycine-[1,2-¹³C₂], 2D ¹³C/¹⁴N correlation spectroscopy is a powerful tool for probing the local environment of the nitrogen atom. researchgate.netresearchgate.net Despite the challenges associated with the quadrupolar ¹⁴N nucleus, techniques have been developed to indirectly detect ¹⁴N through its interaction with neighboring ¹³C nuclei. researchgate.netresearchgate.net A strong correlation is typically observed between the amine nitrogen and the α-carbon (Cα) of glycine. researchgate.netresearchgate.net These experiments are often performed under fast MAS conditions to achieve high resolution. researchgate.net The experimental data can be compared with numerical simulations to extract detailed information about the ¹⁴N quadrupolar interaction and its orientation relative to the ¹³C-¹⁴N dipolar interaction. researchgate.netresearchgate.net

Signal Amplification by Reversible Exchange (SABRE)-Hyperpolarized Benchtop NMR Spectroscopy for Enhanced Detection

A significant limitation of NMR spectroscopy is its inherently low sensitivity. Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can overcome this by dramatically increasing the NMR signal. rsc.orgnih.govcttc.co SABRE utilizes a metal complex to catalytically transfer the spin order from parahydrogen to a substrate molecule, resulting in a massive signal enhancement. nih.gov

The SABRE technique has been successfully applied to enhance the signals of ¹H and ¹³C nuclei in a variety of molecules, including those relevant to metabolic studies. rsc.orgnih.gov This allows for the rapid acquisition of high-quality NMR spectra, even for low-concentration analytes, using benchtop NMR spectrometers. rsc.org For instance, SABRE has been used to monitor the decarboxylation of sodium pyruvate-1,2-[¹³C₂] and detect reaction intermediates in a single scan. nih.gov The development of water-soluble SABRE catalysts has expanded the applicability of this technique to aqueous media, opening up possibilities for in vivo applications. cttc.co

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a highly sensitive analytical technique for the quantification and isotopic analysis of Glycine-[1,2-¹³C₂] and its metabolites in biological fluids. researchgate.net Isotopic dilution mass spectrometry is a common approach where a known amount of the isotopically labeled compound is added to a sample as an internal standard. researchgate.net

Various MS-based methods have been developed for amino acid analysis, often coupled with liquid chromatography (LC) for separation. thermofisher.com While derivatization is sometimes employed to improve chromatographic retention and sensitivity, direct analysis methods are also available. thermofisher.com Tandem mass spectrometry (MS/MS) is frequently used to enhance selectivity and sensitivity, particularly for complex biological samples. acs.orgthermofisher.com By monitoring specific precursor and product ion transitions (Selected Reaction Monitoring or SRM), it is possible to accurately quantify the different isotopomers of glycine and other metabolites. thermofisher.com This allows for the calculation of metabolic fluxes and the elucidation of pathway kinetics. acs.org A novel calculation procedure for Mass Isotopomer Distribution Analysis (MIDA) based on multiple linear regression has been developed to simultaneously determine precursor pool enrichment and the fraction of newly synthesized labeled proteins. nih.gov

Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope-Dilution Mass Spectrometry (IDMS) is a gold standard for the precise quantification of metabolites, including glycine. shoko-sc.co.jpresearchgate.net This technique involves the addition of a known amount of an isotopically labeled standard, such as Glycine-[1,2-¹³C₂], to a biological sample. researchgate.net The ratio of the labeled to the unlabeled analyte is then measured by mass spectrometry.

A key advantage of IDMS is its ability to correct for sample loss during preparation and analysis, leading to high accuracy and precision. asianpubs.org The method's sensitivity allows for the analysis of as little as 100 picograms of an amino acid on-column. asianpubs.org For accurate quantitative determination, a process of deconvolution is necessary to interpret the resulting tracer spectrum. Brauman's least squares approach is one method used for this deconvolution, which helps to determine the tracer-to-tracee ratio from the ion abundance ratios. researchgate.netasianpubs.org

Table 1: IDMS Analytical Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 10 - 800 µg/mL |

| Precision & Accuracy | 5% |

| Sensitivity | 100 pg on-column |

This table summarizes the performance characteristics of an IDMS method for amino acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Both LC-MS and GC-MS are powerful techniques for comprehensive metabolite profiling, each with its own strengths in the analysis of samples containing Glycine-[1,2-¹³C₂]. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of a wide range of metabolites, including those that are non-volatile or thermally labile. mdpi.comshimadzu.com In the context of Glycine-[1,2-¹³C₂] tracing, LC-MS can be used to track the incorporation of the labeled glycine into various metabolic pathways. nih.gov For instance, studies have used LC-MS/MS to analyze medium samples from cell cultures to determine metabolite consumption and release profiles, providing insights into cellular metabolic activity. nih.gov The combination of UPLC (Ultra-Performance Liquid Chromatography) with a high-resolution mass spectrometer like a Q-Exactive allows for the analysis of a broad range of metabolites with high sensitivity and mass accuracy. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile metabolites like amino acids, a derivatization step is required to increase their volatility. nih.gov A common derivatization agent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which converts amino acids into their more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov GC-MS is highly effective for profiling primary metabolites and has been used in studies of soybean metabolomics to identify and quantify a wide range of compounds, including amino acids, sugars, and organic acids. mdpi.comresearchgate.net

Table 2: Comparison of LC-MS and GC-MS for Metabolite Profiling

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Analytes | Suitable for a wide range of metabolites, including non-volatile and thermally labile compounds. mdpi.comshimadzu.com | Ideal for volatile and semi-volatile compounds. nih.gov |

| Sample Prep | Often requires less sample preparation. | Derivatization is typically required for non-volatile analytes like amino acids. nih.gov |

| Applications | Metabolite consumption/release profiling, secondary metabolite analysis. mdpi.comnih.gov | Primary metabolite profiling, amino acid and organic acid analysis. mdpi.comresearchgate.net |

This table provides a comparative overview of LC-MS and GC-MS techniques for metabolite analysis.

High-Resolution Accurate Mass (HRAM) Mass Spectrometry for Isotopic Tracing

High-Resolution Accurate Mass (HRAM) mass spectrometry is crucial for distinguishing between isotopologues, which are molecules that differ only in their isotopic composition. thermofisher.comthermofisher.com This capability is essential for tracing studies using Glycine-[1,2-¹³C₂], as it allows for the precise measurement of the mass differences between the labeled and unlabeled forms of metabolites. nih.gov

HRAM instruments, such as the Orbitrap, can achieve high mass resolution (e.g., 100,000), which is necessary to separate analyte signals from interfering ions in complex biological matrices. thermofisher.com This high resolution ensures that the measured mass is accurate, enabling confident identification of isotopically labeled compounds. thermofisher.com In studies involving Glycine-[1,2-¹³C₂], HRAM-MS can resolve the distinct isotopic signatures of glycine and its downstream metabolites, such as glutathione (B108866). nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Metabolic Heterogeneity (e.g., Infrared Matrix-Assisted Laser Desorption Electrospray Ionization, IR-MALDESI)

Mass Spectrometry Imaging (MSI) provides a powerful approach to visualize the spatial distribution of metabolites within tissues, revealing metabolic heterogeneity at a cellular level. nih.govbiorxiv.org Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) is an ambient MSI technique that allows for the analysis of endogenous metabolites in their native state without the need for derivatization. nih.govrsc.org

In the context of Glycine-[1,2-¹³C₂] tracing, IR-MALDESI has been used to map the uptake of labeled glycine and its conversion into glutathione in tumor tissues. nih.gov This technique can provide kinetic data from a single tissue sample by using a multiple-infusion start time (MIST) approach with different glycine isotopologues. nih.gov The high spatial resolution of IR-MALDESI, paired with an Orbitrap mass analyzer, enables the generation of detailed metabolic maps. nih.gov Recent advancements in 3D MSI using IR-MALDESI further enhance the ability to study the complex three-dimensional organization of metabolic processes in tissues. nih.gov

Quantitative Proteomics Applications with Stable Isotope-Labeled Glycine-[1,2-¹³C₂]

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. silantes.com Stable isotope labeling techniques are central to many quantitative proteomics workflows. nih.gov While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are widely used, the principles of isotopic labeling with compounds like Glycine-[1,2-¹³C₂] are also applicable. nih.gov

By incorporating stable isotope-labeled amino acids into proteins, researchers can accurately quantify changes in protein expression levels between different experimental conditions. silantes.com For example, Glycine-[1,2-¹³C₂] can be used to synthesize labeled peptides which then serve as internal standards for the quantification of specific target proteins by mass spectrometry. shoko-sc.co.jp This approach is particularly valuable for studying protein turnover, protein-protein interactions, and post-translational modifications. silantes.comisotope.com

Table 3: Compound Names

| Compound Name |

|---|

| Glycine-[1,2-¹³C₂] |

| Glutathione |

| N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) |

| Glycine |

This table lists the chemical compounds mentioned in the article.

Glycine 1,2 ¹³c₂ in Metabolic Flux Analysis Mfa

Theoretical Framework of Stable Isotope-Resolved Metabolic Flux Analysis

Stable isotope-resolved metabolic flux analysis, commonly known as ¹³C-MFA, is a cornerstone of systems biology for quantifying in vivo metabolic pathway activity. d-nb.infovanderbilt.edu The fundamental principle of ¹³C-MFA is the introduction of a substrate labeled with a stable isotope, such as ¹³C, into a biological system. sci-hub.se As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. rsc.org

The core of ¹³C-MFA involves several key assumptions:

The metabolic system is in a quasi-steady state, meaning the concentrations of intracellular metabolites and metabolic fluxes are constant over the experimental timeframe. sci-hub.se

The enzymatic reaction rates are not significantly affected by the presence of the ¹³C isotope (i.e., the kinetic isotope effect is negligible). sci-hub.se

The intracellular metabolite pools are well-mixed and homogeneous. sci-hub.se

When a tracer like Glycine-[1,2-¹³C₂] is used, its two ¹³C atoms provide a distinct signature. As glycine (B1666218) is converted into other molecules, the connectivity of these two carbons can be tracked. For instance, in the conversion of glycine to serine, the labeling pattern of the resulting serine molecule provides direct information about the flux through that specific pathway. nih.gov By measuring the mass isotopomer distributions (MIDs) of key metabolites—typically protein-bound amino acids or other stable intracellular compounds—using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a detailed picture of isotopic enrichment emerges. sci-hub.sersc.org This experimental data is then integrated into a mathematical model of the cell's metabolic network. The model-based estimation of flux parameters is achieved by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given flux distribution. vanderbilt.edu

Experimental Design for Glycine-[1,2-¹³C₂] Tracer Experiments in MFA

A successful MFA study relies on a well-designed experiment to maximize the precision of flux estimates. vanderbilt.edu The design process for a tracer experiment using Glycine-[1,2-¹³C₂] involves several critical steps. sci-hub.se

Metabolic Model Construction: An accurate stoichiometric model of the relevant metabolic network is required. For Glycine-[1,2-¹³C₂], this network would prominently feature the serine-glycine interconversion, the glycine cleavage system (GCS), the folate and methionine cycles, and pathways that utilize their products, such as purine (B94841) synthesis. creative-proteomics.comnih.gov

Tracer Selection: The choice of tracer is paramount. Glycine-[1,2-¹³C₂] is specifically chosen to probe the pathways originating from glycine. For example, using both [1-¹³C]glycine and [1,2-¹³C₂]glycine in parallel experiments can distinguish the CO₂ generated by the GCS (which decarboxylates the C1 position) from CO₂ generated from the C2 carbon, providing a more detailed view of glycine catabolism. nih.gov Often, a mixture of tracers is used to resolve fluxes across different parts of metabolism simultaneously. vanderbilt.edu

Labeling Experiment: Cells or organisms are cultured in a medium where the standard glycine is replaced with a known concentration of Glycine-[1,2-¹³C₂]. The culture is grown until it reaches an isotopic steady state, where the labeling patterns of intracellular metabolites become constant. sci-hub.se

Sample Analysis: After cultivation, metabolites are extracted. The isotopic labeling patterns of key metabolites, particularly protein-derived amino acids, are measured. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to determine the mass isotopomer distributions (MIDs), which represent the fractional abundance of molecules with a specific number of ¹³C atoms. frontiersin.org

Measurement of External Rates: Extracellular fluxes, such as the uptake rate of glycine and the secretion rates of products, are measured. These rates serve as essential constraints for the computational model. d-nb.info

A well-designed experiment ensures that the chosen tracer provides sufficient information to resolve the fluxes of interest with high statistical confidence.

Table 1: Comparison of Glycine Tracers for Differentiating Catabolic Pathways

| Tracer | Primary Pathway Monitored | Information Gained |

| [1-¹³C]Glycine | Glycine Cleavage System (GCS) | Quantifies the rate of glycine decarboxylation at the C1 position, a primary entry point for one-carbon units. nih.gov |

| [1,2-¹³C₂]Glycine | Total Glycine Catabolism | Measures the total production of ¹³CO₂ from both the C1 and C2 positions of glycine. nih.gov |

| Difference | C2 Carbon Catabolism | By subtracting the ¹³CO₂ from the [1-¹³C]glycine experiment from the total, the flux from the C2 carbon of glycine to CO₂ can be inferred. nih.gov |

Computational Tools and Algorithms for MFA Modeling with Glycine-[1,2-¹³C₂] Data

The analysis of data from ¹³C labeling experiments is computationally intensive and requires specialized software. vanderbilt.edu These software packages integrate the metabolic network model, the isotopic tracer information, the measured mass isotopomer distributions, and the extracellular rates to calculate the intracellular fluxes. rsc.org

The general workflow involves:

Model Input: The user provides the stoichiometric reaction network, the atom transitions for each reaction, the specific tracer used (e.g., 99% Glycine-[1,2-¹³C₂]), and the measured MIDs and external rates.

Flux Estimation: The software uses iterative, non-linear least-squares regression algorithms to find the set of flux values that best fit the experimental data. frontiersin.org The algorithm minimizes the sum of squared residuals between the measured and simulated labeling patterns.

Statistical Analysis: A crucial step is to evaluate the goodness-of-fit and determine the confidence intervals for the estimated fluxes. This is often done using methods like parameter continuation or Monte Carlo simulations to ensure the results are statistically robust. researchgate.net

Several publicly available and commercial software packages are used for ¹³C-MFA. These tools are generally tracer-agnostic and can be used with data generated from Glycine-[1,2-¹³C₂] experiments.

Table 2: Common Software for ¹³C-Metabolic Flux Analysis

| Software | Key Features | Developer/Institution |

| INCA (Isotopomer Network Compartmental Analysis) | Supports steady-state, non-stationary, and parallel labeling experiments. Features a graphical user interface and robust statistical analysis. rsc.org | Vanderbilt University |

| OpenFLUX2 | Open-source software for MATLAB. Handles single and parallel labeling experiments and includes tools for experimental design and statistical evaluation. rsc.orgresearchgate.net | Forschungszentrum Jülich |

| WUflux | A software platform that can compute flux distribution in central metabolism using non-linear least squares regression modeling. osti.gov | Washington University |

| 13CFLUX2 | A comprehensive software suite for flux analysis that supports various modeling and simulation tasks. | University of Braunschweig |

Quantitative Characterization of Intracellular Metabolic Flux Distributions using Glycine-[1,2-¹³C₂]

The primary output of an MFA experiment is a quantitative flux map, which details the rates of reactions throughout the metabolic network. Using Glycine-[1,2-¹³C₂] allows for the precise quantification of fluxes through key pathways connected to one-carbon metabolism.

One key application is in differentiating the roles of the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT), which reversibly converts serine to glycine. nih.govnih.gov A study in healthy humans used infusions of both [1-¹³C]glycine and [1,2-¹³C₂]glycine to dissect glycine catabolism. The results showed that the total rate of CO₂ production from glycine was significantly higher when measured with the doubly labeled tracer compared to the singly labeled one. nih.gov This allowed the researchers to quantify the distinct contributions of GCS (releasing the C1 carbon) and the subsequent metabolism of the C2 carbon. nih.gov

Such quantitative data is critical for understanding how cells allocate resources. For example, in cancer cells, the serine-glycine-one-carbon network is often reprogrammed to support rapid proliferation by providing precursors for nucleotide synthesis. d-nb.infonih.gov MFA with tracers like Glycine-[1,2-¹³C₂] can quantify the extent of this reprogramming. In a study on human liver tissue, [¹³C₂]glycine was used as part of a tracer cocktail, and its incorporation into glycocholate was observed, allowing for the qualitative assessment of bile acid synthesis activity. nih.gov

Table 3: Example Flux Quantification from a [1,2-¹³C₂]Glycine Tracer Study in Humans

| Metabolic Flux | Measured Rate (μmol·h⁻¹·kg⁻¹) | Significance |

| Total Glycine-to-CO₂ Flux | 146 ± 37 | Represents the total rate of CO₂ produced from both carbons of glycine. nih.gov |

| GCS-mediated CO₂ Flux (from C1) | 96 ± 8 | Represents the flux through the glycine cleavage system, a major source of one-carbon units. nih.gov |

| CO₂ Flux from Glycine C2 | 51 ± 40 | Calculated by difference, this flux indicates the rate of catabolism of the second carbon atom of glycine through other pathways. nih.gov |

| Whole-body Glycine Flux | ~430 | Provides a context for the proportion of glycine that is catabolized versus used for other processes like protein synthesis. nih.gov |

| (Data adapted from a study on healthy human volunteers) nih.gov |

Identification of Rigid and Flexible Nodes in Metabolic Networks

Metabolic networks contain branch points where a metabolite can enter one of several competing pathways. The regulation at these points determines how metabolic flux is distributed. These branch points, or nodes, can be classified as "rigid" or "flexible." researchgate.netcapes.gov.br

Rigid Nodes: At a rigid node, the ratio of fluxes into the branching pathways is kept relatively constant, even when the total influx to the node changes. This indicates tight metabolic control, designed to maintain homeostasis. capes.gov.br

Flexible Nodes: At a flexible node, the flux distribution can change significantly in response to genetic or environmental perturbations. These nodes are points of metabolic adaptability.

¹³C-MFA is a powerful tool for identifying these nodes. By performing tracer experiments under different conditions (e.g., varying nutrient supply) and quantifying the resulting flux distributions, researchers can determine the nature of key metabolic branch points. creative-proteomics.com A study on Saccharopolyspora erythraea found that the branch points in its metabolic network were not rigidly controlled, suggesting a flexible metabolism. ucl.ac.uk

Using Glycine-[1,2-¹³C₂] as a tracer can help characterize the nodes involving serine and glycine metabolism. For example, the node where glycine is either converted to serine (by SHMT) or cleaved (by GCS) is critical. By measuring how the fluxes through these two branches change under different cellular demands for one-carbon units or in response to genetic modifications, one can determine if this node is rigid or flexible. This knowledge is invaluable for metabolic engineering, where the goal is often to redirect flux towards a desired product by overcoming the network's inherent rigidity. researchgate.net

Investigation of One Carbon Metabolism Via Glycine 1,2 ¹³c₂ Tracing

Quantification of Mitochondrial Glycine (B1666218) Cleavage System (GCS) Activity and Flux

The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane that plays a central role in glycine catabolism. nih.govfrontiersin.org It catalyzes the oxidative decarboxylation of glycine to produce carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF). biorxiv.orgnih.govresearchgate.net The use of Glycine-[1,2-¹³C₂] allows for the direct measurement of GCS activity. When Glycine-[1,2-¹³C₂] is introduced, the GCS-mediated decarboxylation releases ¹³CO₂, which can be quantified to determine the rate of glycine cleavage. nih.gov

Studies in healthy humans using infusions of [1,2-¹³C₂]glycine have demonstrated that the GCS is responsible for a significant portion of whole-body glycine flux. nih.govmdpi.com For instance, research has shown that the GCS accounts for over one-third of this flux. nih.gov The rate of glycine decarboxylation, and thus GCS activity, has been measured to be substantial, producing one-carbon units at a rate that far exceeds the immediate demand for processes like homocysteine remethylation. nih.govnih.gov This highlights the GCS as a major contributor to the one-carbon pool. nih.gov

Table 1: GCS Flux and Related Parameters in Healthy Adults

| Parameter | Value | Tracer Used | Reference |

|---|---|---|---|

| Glycine Cleavage Rate | 151 ± 8 µmol·kg⁻¹·h⁻¹ | [1,2-¹³C₂]glycine | nih.gov |

| Contribution to Whole-Body Glycine Flux | >33% | [1,2-¹³C₂]glycine | nih.gov |

| Total Glycine Decarboxylation | 96 ± 8 µmol·h⁻¹·kg⁻¹ | [1-¹³C]glycine | nih.gov |

| CO₂ formation from glycine 2-carbon | 51 ± 40 µmol·h⁻¹·kg⁻¹ | [1,2-¹³C]glycine vs [1-¹³C]glycine | nih.gov |

Interconversion Pathways between Glycine and Serine (Serine Hydroxymethyltransferase, SHMT)

The interconversion of glycine and serine is a critical reaction in one-carbon metabolism, primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). uniprot.orgresearchgate.netnih.gov This reversible reaction occurs in both the cytosol and mitochondria, mediated by the isoforms SHMT1 and SHMT2, respectively. researchgate.netnih.gov Glycine-[1,2-¹³C₂] tracing allows for the quantification of the flux from glycine to serine. When [1,2-¹³C₂]glycine is metabolized, the entire two-carbon backbone can be incorporated into serine, forming [¹³C₂]serine, which can be detected and measured. nih.gov

This tracing method has been instrumental in understanding the dynamics of this interconversion. For example, studies have quantified the rate of serine synthesis from glycine under various conditions. nih.gov The combined use of tracers like [1,2-¹³C₂]glycine allows for the determination of not only the direct conversion of glycine to serine but also the contribution of GCS-derived one-carbon units to serine synthesis. nih.gov

Contribution of Glycine-[1,2-¹³C₂]-Derived One-Carbon Units to Folate Pools

The GCS is a major source of one-carbon units for the folate pool. nih.govd-nb.info The catabolism of Glycine-[1,2-¹³C₂] by the GCS transfers a ¹³C-labeled methylene (B1212753) group to tetrahydrofolate (THF), forming ¹³C-labeled 5,10-methylenetetrahydrofolate (CH₂-THF). biorxiv.orgnih.gov This labeled CH₂-THF can then be used in various biosynthetic pathways, including the synthesis of purines and thymidylate. nih.govd-nb.info

Tracing the Metabolic Fate of Glycine-Derived Formate (B1220265) and Methylene-Tetrahydrofolate (THF)

The ¹³C-labeled 5,10-methylene-THF generated from Glycine-[1,2-¹³C₂] can undergo further transformations within the one-carbon network. In the mitochondria, ¹³C-methylene-THF can be oxidized to ¹³C-formate, which is then exported to the cytosol. nih.govtavernarakislab.gr This mitochondrial-derived formate serves as a crucial building block for cytosolic one-carbon metabolism. nih.govnih.gov

Isotopic labeling studies using [2-¹³C]glycine have demonstrated that the 2-carbon of glycine is incorporated into various metabolites. In human hepatoma cell lines, this carbon has been found in deoxythymidine (dTMP), purines (deoxyadenosine and deoxyguanosine), and methionine. nih.gov In mice, GCS-derived formate from the glycine 2-carbon was traced to serine (formed via cytosolic SHMT), methionine, dTMP, and methylcytosine in bone marrow DNA. nih.gov These findings illustrate the extensive distribution of glycine-derived one-carbon units throughout cellular metabolism.

Impact of Nutritional and Genetic Perturbations on Glycine-[1,2-¹³C₂] Fluxes in One-Carbon Metabolism

The flux of glycine through one-carbon metabolism can be influenced by various factors, including nutritional status and genetic variations.

Vitamin B-6 Status: Vitamin B-6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for both the GCS and SHMT. nih.govnih.gov Studies investigating the effects of marginal vitamin B-6 deficiency have yielded interesting results. While such a deficiency can lead to an increase in plasma glycine concentrations, kinetic studies using [1,2-¹³C₂]glycine have shown that the in vivo rates of glycine cleavage and the conversion of glycine to serine are surprisingly resilient to moderate vitamin B-6 restriction. nih.govnih.gov For instance, one study found that while marginal vitamin B-6 deficiency increased plasma glycine, it did not significantly decrease the rate of glycine cleavage. nih.gov In fact, the SHMT-mediated conversion of glycine to serine was observed to increase. nih.gov It is thought that the rise in substrate (glycine) concentration may compensate for the reduced enzyme activity. nih.govnih.gov

Mitochondrial Dysfunction: Given that the GCS is a mitochondrial enzyme complex, mitochondrial dysfunction can significantly impact glycine metabolism. tmc.eduucl.ac.uk Genetic defects in the components of the GCS, such as glycine decarboxylase (GLDC), lead to severe metabolic disorders like non-ketotic hyperglycinemia, characterized by the accumulation of glycine. nih.govucl.ac.uk Studies in models of mitochondrial dysfunction can utilize Glycine-[1,2-¹³C₂] to probe the specific impact on GCS flux and the subsequent effects on one-carbon metabolism. For example, impaired mitochondrial respiration could lead to an accumulation of NADH, potentially inhibiting GCS activity. tavernarakislab.gr Furthermore, mutations in GCS components have been linked to developmental abnormalities, highlighting the critical role of mitochondrial glycine metabolism during embryogenesis. frontiersin.orgucl.ac.uk

Table 3: Impact of Vitamin B-6 Restriction on Glycine Metabolism

| Parameter | Normal Vitamin B-6 Status (µmol·kg⁻¹·h⁻¹) | Marginal Vitamin B-6 Deficiency (µmol·kg⁻¹·h⁻¹) | P-value | Reference |

|---|---|---|---|---|

| Glycine Cleavage | 163 ± 11 | 151 ± 8 | Not Significant | nih.gov |

| Glycine to Serine Conversion (SHMT-mediated) | 182 ± 7 | 205 ± 9 | <0.05 | nih.gov |

| Serine production from GCS-derived 1-carbon unit | 93 ± 9 | 91 ± 6 | Not Significant | nih.gov |

Glycine 1,2 ¹³c₂ in Macromolecular Biosynthesis and Turnover Studies

Assessment of Protein Turnover and Synthesis Rates using Glycine-[1,2-¹³C₂]

The dynamic state of body proteins, in a constant cycle of synthesis and degradation, can be quantitatively assessed using stable isotope tracers like Glycine-[1,2-¹³C₂]. isotope.comisotope.com Methodologies such as the precursor-product approach are employed to measure rates of protein turnover at both the whole-body and specific tissue levels. unar.ac.idtandfonline.com These techniques typically involve the administration of the labeled amino acid, often through a primed, constant intravenous infusion, to achieve a steady-state isotopic enrichment in the body's free amino acid pool. researchgate.netnih.gov

By measuring the rate of incorporation of the [¹³C]-labeled glycine (B1666218) into tissue proteins over time, researchers can calculate the fractional synthesis rate (FSR) of those proteins. researchgate.net For instance, stable isotope methods have been adapted to study the synthesis of specific proteins like apolipoprotein B in very low-density lipoprotein (VLDL) and various plasma proteins. tandfonline.comresearchgate.net Glycine is a suitable tracer for these studies due to its role as a fundamental building block in protein synthesis. nasa.govbjournal.org The analysis of isotopic enrichment in protein-bound amino acids, often performed using gas chromatography-mass spectrometry (GC-MS), provides the data needed to determine these kinetic rates. researchgate.net Such studies are critical for understanding how protein metabolism is affected by various conditions, including nutrition, exercise, and disease states. unar.ac.idscielo.br

Table 1: Methodologies for Protein Turnover Studies

| Technique | Description | Tracer Example | Key Measurement |

|---|---|---|---|

| Precursor-Product Method | Involves administering a labeled tracer and measuring its incorporation into a product (protein). | Glycine-[1,2-¹³C₂] | Fractional Synthesis Rate (FSR) |

| Primed, Constant Infusion | An initial larger dose (prime) is followed by a continuous infusion to quickly reach and maintain a stable isotopic enrichment in the precursor pool. nih.gov | [¹⁵N]glycine | Isotopic steady-state enrichment |

De Novo Purine (B94841) Biosynthesis from Glycine-[1,2-¹³C₂]-Derived Precursors

Glycine is a fundamental precursor in the de novo synthesis of purines, the essential building blocks of DNA and RNA. uomustansiriyah.edu.iqd-nb.info The entire glycine molecule, containing both its carbon atoms and its nitrogen atom, is directly incorporated into the purine ring structure. wikipedia.orgresearchgate.net Specifically, the two carbons and the nitrogen of glycine provide atoms C4, C5, and N7 of the purine ring. droracle.ai Glycine-[1,2-¹³C₂] is therefore an ideal tracer for studying the flux and regulation of this pathway. nih.gov

When cells are cultured in the presence of Glycine-[1,2-¹³C₂], the labeled carbons can be tracked into the purine nucleotide products. The pathway begins with the synthesis of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide, which is then converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgyoutube.com Studies using labeled glycine have demonstrated its incorporation into these purine intermediates. nih.govresearchgate.net For example, research has shown that inhibiting certain enzymes, like succinate (B1194679) dehydrogenase, leads to a marked decrease in the abundance of labeled AMP (M+3) and GMP (M+3) derived from [¹⁵N-¹³C₂]-glycine, confirming the tracer's utility in dissecting pathway dependencies. nih.gov This approach is crucial for understanding how cancer cells, which often have upregulated de novo purine synthesis, source the building blocks for their rapid proliferation. nih.govnih.gov

Table 2: Contribution of Glycine to the Purine Ring

| Atom in Purine Ring | Donated By |

|---|---|

| N1 | Aspartate |

| C2 | Formyl-THF |

| N3 | Glutamine |

| C4 | Glycine |

| C5 | Glycine |

| C6 | CO₂ |

| N7 | Glycine |

| C8 | Formyl-THF |

Incorporation of Glycine-[1,2-¹³C₂]-Derived Carbons into Deoxythymidine Monophosphate (dTMP)

While glycine is directly incorporated into purines, its contribution to the pyrimidine (B1678525) nucleotide deoxythymidine monophosphate (dTMP) is indirect, occurring through one-carbon metabolism. nih.govproteopedia.org The key link is the enzyme serine hydroxymethyltransferase (SHMT), which catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govwikipedia.org

The 5,10-CH₂-THF molecule, which carries a one-carbon unit derived from the alpha-carbon (C2) of serine or, in the reverse reaction, from glycine via the glycine cleavage system (GCS), is the direct carbon donor for the synthesis of dTMP. mdpi.comresearchgate.net The enzyme thymidylate synthase (TYMS) catalyzes the transfer of this one-carbon unit from 5,10-CH₂-THF to deoxyuridine monophosphate (dUMP), converting it to dTMP. researchgate.netnih.gov

Studies using [2-¹³C]glycine have directly demonstrated that the 2-carbon of glycine is incorporated into dTMP. mdpi.comnih.gov This occurs when glycine is catabolized by the mitochondrial GCS, which transfers its 2-carbon to THF, yielding 5,10-CH₂-THF. mdpi.comnih.gov This labeled one-carbon unit can then exit the mitochondria (as formate) and be used in the cytosol for dTMP synthesis. mdpi.comnih.gov Therefore, tracing with Glycine-[1,2-¹³C₂] can reveal the metabolic fate of the glycine C2 atom as it contributes to the thymidylate pool, which is essential for DNA synthesis and repair.

Methodological Considerations for DNA Labeling Efficiency with Glycine-[1,2-¹³C₂]

The use of stable isotope-labeled precursors to measure DNA synthesis and cell proliferation offers a safe and effective alternative to traditional methods involving radioisotopes like ³H-thymidine. nih.govnih.gov Glycine-[1,2-¹³C₂] is one of several stable isotope tracers used for this purpose, alongside others like labeled glucose and thymidine (B127349). nih.gov

When choosing a tracer for DNA labeling, both labeling efficiency and economic factors are important considerations, especially for in vivo studies that may require large quantities of the labeled compound. nih.gov Research comparing the incorporation efficiency of various precursors into the DNA of cultured cells has been conducted to establish practical methods. One study investigated [1-¹³C]-glycine, [1,2-¹³C₂]-glycine, [U-¹³C]-glucose, and [U-¹³C, ¹⁵N]-thymidine in HepG2 cells. nih.gov The results indicated that, based on the isotopic enrichment achieved per dollar, glycine was significantly more economical as a DNA label than either thymidine or glucose in that specific cell line. nih.gov Such studies highlight that while multiple pathways can lead to DNA labeling, the selection of an appropriate tracer depends on a balance of metabolic routing, incorporation efficiency, and cost. nih.gov

Tracing Specific Metabolic Pathways with Glycine 1,2 ¹³c₂

Glycolysis and Pyruvate (B1213749) Metabolism Insights

The connection between glycine (B1666218) metabolism and glycolysis, a central pathway for glucose breakdown, is primarily indirect and often involves its conversion to other metabolites. Glycine can be converted to serine, which can then be metabolized to pyruvate, a key product of glycolysis. However, tracing studies have indicated that the contribution of glycine to pyruvate formation might be minimal in some biological systems.

When Glycine-[1,2-¹³C₂] is used, the ¹³C labels can potentially be traced to pyruvate. The conversion of serine to pyruvate is catalyzed by the enzyme serine dehydratase. If serine derived from labeled glycine enters this pathway, it would produce pyruvate carrying a ¹³C label. This labeled pyruvate can then be converted to lactate (B86563) or enter the mitochondria for further oxidation.

Research using tracers like [¹³C₆]glucose has shown that the carbons from glucose are readily found in serine and glycine, indicating a flux from glycolysis towards amino acid synthesis. elifesciences.org Conversely, tracing from Glycine-[1,2-¹³C₂] helps to quantify the reverse flux—the contribution of glycine to the glycolytic and pyruvate pools. While direct, heavy labeling of pyruvate from glycine is not always observed, these tracing experiments are crucial for understanding the complex interplay between amino acid metabolism and central carbon metabolism.

Tricarboxylic Acid (TCA) Cycle Contributions from Glycine-Derived Carbons

The Tricarboxylic Acid (TCA) cycle is the primary metabolic hub for cellular energy production, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins. nih.gov Glycine can contribute carbons to the TCA cycle through several routes. The most direct is its conversion to serine, then to pyruvate, which can be converted to acetyl-CoA and enter the cycle. This would introduce ¹³C labels from Glycine-[1,2-¹³C₂] into acetyl-CoA and subsequently into TCA cycle intermediates like citrate, α-ketoglutarate, and malate. frontiersin.orgnih.gov

However, isotopic tracing studies have suggested that the enrichment of TCA cycle intermediates from glycine-derived carbons can be low. This is due to the dilution of the label at various metabolic steps and the convergence of multiple carbon sources into the TCA cycle. elifesciences.org For instance, the two-carbon acetyl-CoA derived from labeled glycine condenses with a four-carbon oxaloacetate molecule, immediately diluting the isotopic signature. nih.gov

Despite this dilution, using Glycine-[1,2-¹³C₂] allows researchers to track the entry and fate of glycine carbons within the mitochondrial TCA cycle. This provides valuable data on the anaplerotic role of glycine—its ability to replenish TCA cycle intermediates—which is particularly important in rapidly proliferating cells or under specific metabolic stresses. elifesciences.org

Glutathione (B108866) Biosynthesis and Kinetics using Glycine-[1,2-¹³C₂]

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a critical antioxidant in the body. mdpi.com The synthesis of glutathione is a two-step enzymatic process. nih.gov Glycine is added in the final step, making Glycine-[1,2-¹³C₂] an ideal tracer for studying the dynamics of glutathione biosynthesis.

By introducing Glycine-[1,2-¹³C₂] into a biological system, scientists can measure the rate at which new glutathione molecules are synthesized by tracking the incorporation of the ¹³C₂-labeled glycine into the glutathione pool. This is typically analyzed using mass spectrometry, which can distinguish between unlabeled glutathione and the heavier, newly synthesized glutathione containing the ¹³C₂-glycine moiety. nih.gov

Kinetic studies using this method have provided detailed insights into glutathione metabolism in various contexts. For example, research in mammary tumors has utilized infusions of [1,2-¹³C₂]-glycine to map the spatial and temporal kinetics of glycine uptake and its subsequent conversion into glutathione within the tumor tissue. nih.gov These studies revealed that glutathione metabolic activity is often heterogeneous and can be particularly high in specific regions of a tumor, such as the periphery. nih.gov This approach allows for the calculation of the fractional synthesis rate (FSR) of glutathione, providing a quantitative measure of antioxidant capacity and metabolic activity. nih.gov

Table 1: Application of Glycine-[1,2-¹³C₂] in Glutathione Kinetic Studies

| Parameter Measured | Methodology | Key Finding | Reference |

|---|---|---|---|

| Glutathione (GSH) Fractional Synthesis Rate | Infusion of labeled glycine followed by Mass Spectrometry analysis of labeled vs. unlabeled GSH. | Enables quantification of the rate of new GSH production in various tissues and conditions. | nih.govnih.gov |

| Heterogeneity of GSH Synthesis | Mass Spectrometry Imaging of tissue after infusion of multiple glycine isotopologues, including [1,2-¹³C₂]-glycine. | Revealed that glycine uptake and subsequent GSH synthesis are spatially heterogeneous within tumors. | nih.gov |

| Time-dependent Isotope Enrichment | Timed infusions of different glycine isotopologues followed by a single tissue harvest and MS analysis. | Allows for the generation of multiple time-point kinetic data from a single sample, showing the dynamic incorporation of glycine into GSH. | nih.gov |

This table summarizes how Glycine-[1,2-¹³C₂] is used to investigate the synthesis and kinetics of glutathione.

Glycine-[1,2-¹³C₂] in Amino Acid Metabolism Beyond Serine Interconversion (e.g., Alanine (B10760859), Glutamine)

Glycine metabolism is intricately linked to the metabolism of other amino acids, most notably serine, but also alanine and glutamine. nih.govnih.gov While the interconversion of glycine and serine is a major metabolic route, tracing the carbons from Glycine-[1,2-¹³C₂] can reveal fluxes into other amino acid pools.

Alanine: Alanine can be synthesized from pyruvate via a transamination reaction. Since glycine can be a precursor to pyruvate (via serine), the ¹³C labels from Glycine-[1,2-¹³C₂] can be traced to alanine. Observing ¹³C-labeled alanine after administering the tracer would provide a direct measure of the metabolic flux from glycine to alanine. elifesciences.org

Cellular and Tissue-Specific Metabolic Reprogramming Studies (e.g., monocytes, liver tissue)

Metabolic reprogramming is a hallmark of many diseases, including cancer and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Glycine-[1,2-¹³C₂] is a valuable tool for investigating these alterations in specific cell types and tissues.

Liver Tissue: The liver is a central organ for amino acid metabolism. Studies have used ¹³C₂-glycine tracers to investigate metabolic changes in fatty liver disease. nih.gov One study found that in steatotic livers, there was an increased conversion of glycine to serine, leading to a depletion of the available glycine pool. This glycine limitation had significant downstream effects, including the impairment of glutathione synthesis, which made the liver more susceptible to damage from oxidative stress.

Monocytes: Monocytes are immune cells that exhibit significant metabolic flexibility. While direct studies using Glycine-[1,2-¹³C₂] in monocytes are not widely reported, tracing experiments with labeled glucose in these cells have shown active serine and glycine metabolism. nih.govnih.govnih.gov Exposing monocytes to inflammatory conditions can alter these pathways. Using Glycine-[1,2-¹³C₂] in such models could provide crucial information on how these immune cells utilize glycine during activation and differentiation, and how this contributes to their function in inflammatory diseases.

Table 2: Findings from Metabolic Reprogramming Studies Using Glycine Tracing

| System Studied | Tracer Used | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Mouse Model of Fatty Liver Disease | ¹³C₂ glycine | Increased synthesis of serine from glycine in fatty livers. | Glycine depletion impairs glutathione synthesis, increasing susceptibility to oxidative damage. | nih.gov |

| Human Monocytes (in vitro) | 1,2-¹³C₂ glucose | Reduced production of glycine and serine when exposed to cerebrospinal fluid from patients with neuroinflammatory diseases. | Suggests metabolic reprogramming of monocytes is related to disease state. | nih.gov |

| Liver Cancer | (General Metabolic Analysis) | Liver cancer cells exhibit significant metabolic reprogramming, including altered amino acid metabolism. | Targeting these metabolic pathways, including glycine metabolism, is a promising therapeutic strategy. | nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com |

This table highlights key research findings where glycine tracing has been used or is relevant to the study of metabolic reprogramming in specific cellular and tissue contexts.

Advanced Research Applications and Future Perspectives for Glycine 1,2 ¹³c₂ Tracers

Elucidation of Subcellular Metabolic Compartmentation using Positional Labeling

The use of positionally labeled Glycine-[1,2-¹³C₂] has been pivotal in unraveling the complexities of subcellular metabolic compartmentation, particularly concerning one-carbon (1C) metabolism. The glycine (B1666218) cleavage system (GCS), located exclusively within the mitochondria, plays a crucial role in this process. annualreviews.org

By tracing the fate of the ¹³C labels from Glycine-[1,2-¹³C₂], researchers can distinguish the metabolic activities in the mitochondria versus the cytosol. For instance, the cleavage of [1,2-¹³C₂]glycine in the mitochondria releases the 2-carbon of glycine as a one-carbon unit, which is subsequently transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF. nih.gov This mitochondrial-derived one-carbon unit can then be used for various biosynthetic processes, and its fate can be tracked by analyzing the labeling patterns in downstream metabolites.

Studies have shown that the metabolic fate of these glycine-derived one-carbon units can be highly dependent on the specific cell or tissue type. In some contexts, a significant portion of the one-carbon units generated from glycine cleavage is used for the synthesis of serine within the mitochondria via the reversal of the serine hydroxymethyltransferase (SHMT) reaction. annualreviews.org In other tissues, such as the rat liver, the 2-carbon of glycine is readily oxidized to formate (B1220265) or CO₂ within the mitochondria. annualreviews.org This differential fate highlights the metabolic specialization of subcellular compartments across various tissues.

This approach of using engineered compartment-specific production of certain metabolites has been instrumental in inferring the compartmentalized interconversion of serine and glycine. nih.gov The ability to trace the flow of carbon atoms from specific positions in a precursor molecule like Glycine-[1,2-¹³C₂] provides a high-resolution map of metabolic fluxes within the cell, which is often not achievable with other methods. nih.gov

Application of Glycine-[1,2-¹³C₂] in In Vitro Cell Culture Models (e.g., human hepatoma cell lines, cancer cells, Escherichia coli)

Glycine-[1,2-¹³C₂] tracers are extensively used in a variety of in vitro cell culture models to investigate the role of glycine metabolism in both normal and disease states. These studies have provided critical insights into cellular proliferation, nutrient sensing, and metabolic reprogramming.

Human Hepatoma Cell Lines: In human hepatoma cell lines such as HepG2 and Huh7, tracing studies with labeled glycine have been employed to understand the metabolic alterations in hepatocellular carcinoma (HCC). nih.govlcms.cz For example, research has traced the metabolic fate of the 2-carbon from [2-¹³C]glycine, which is catabolized via the mitochondrial glycine cleavage system. nih.gov The resulting ¹³C-labeled one-carbon unit was found to be incorporated into deoxythymidine (dTMP), purines (deoxyadenine and deoxyguanine), and methionine. nih.gov This demonstrates the critical role of glycine in providing building blocks for nucleotide synthesis and methylation reactions, which are essential for the rapid proliferation of cancer cells. Furthermore, studies have shown that Glycine N-methyltransferase (GNMT), an enzyme involved in glycine metabolism, is often downregulated in liver cancer cells, affecting methylation pathways and contributing to hepatocarcinogenesis. annalsgastro.grnih.gov

Cancer Cells: Across a broader range of cancer cell lines, including the NCI-60 panel and Jurkat leukemia T-cells, glycine metabolism is recognized as a key component of the metabolic rewiring that supports tumorigenesis. medicinacomplementar.com.brnih.gov Studies using labeled glycine have confirmed its contribution to purine (B94841) nucleotide biosynthesis, a pathway crucial for rapidly dividing cells. medicinacomplementar.com.brnih.gov The reliance of certain cancer cells on glycine uptake and its mitochondrial biosynthesis has been identified as a potential metabolic vulnerability that could be targeted for therapy. medicinacomplementar.com.br Isotopomer analysis using [1,2-¹³C₂]glucose in leukemia T-cells has also allowed for the tracing of carbon into the glycine pool, providing a comprehensive view of central carbon metabolism and amino acid synthesis. nih.gov

Escherichia coli: In prokaryotic models like Escherichia coli, Glycine-[1,2-¹³C₂] is used to study fundamental aspects of amino acid transport and metabolism. Research has investigated the glycine transport system and its role in regulating the glycine cleavage enzyme system. nih.gov While some studies have explored the effects of glycine analogs on E. coli growth, the use of stable isotope-labeled glycine allows for precise tracking of its metabolic fate without inducing toxicity. nih.govnih.gov These studies are important for understanding bacterial physiology and for applications in metabolic engineering, where bacteria can be modified to produce valuable compounds like glycine. google.com

| Cell Model | Key Research Focus with Glycine-[1,2-¹³C₂] | Major Findings |

| Human Hepatoma (HepG2, Huh7) | One-carbon metabolism, nucleotide synthesis | Glycine's 2-carbon is incorporated into dTMP, purines, and methionine. nih.gov Downregulation of GNMT is linked to HCC. annalsgastro.grnih.gov |

| Cancer Cells (NCI-60, Jurkat) | Proliferation, purine synthesis, metabolic vulnerabilities | Glycine consumption is strongly correlated with proliferation rates. medicinacomplementar.com.br It is a key precursor for purine synthesis. nih.gov |

| Escherichia coli | Amino acid transport, regulation of glycine cleavage system | The CycA protein is crucial for glycine transport and induction of the glycine cleavage system. nih.gov |

In Vivo Non-Human Animal Model Studies utilizing Glycine-[1,2-¹³C₂] (e.g., rat, mouse)

In vivo studies in animal models using Glycine-[1,2-¹³C₂] provide systemic insights into glycine metabolism and its role in complex physiological and pathological conditions. These studies bridge the gap between cellular mechanisms and whole-body metabolic fluxes.

Rat Models: In rats, [2-¹³C]-glycine has been used to non-invasively monitor the synthesis of glutathione (B108866) (GSH), a critical antioxidant, in the liver using magnetic resonance spectroscopy. nih.gov This method allows for the measurement of hepatic GSH synthesis rates, providing a biomarker for oxidative stress in conditions like nonalcoholic steatohepatitis (NASH). nih.gov Other studies in rat tumor models have used intravenously infused [2-¹³C]-glycine to track its metabolism into glutathione and serine within the tumor tissue. nih.gov This research revealed that the labeled carbon from glycine appears in both the glycinyl and cysteinyl residues of glutathione, indicating that glycine-derived serine is further metabolized through the transsulfuration pathway. nih.gov

Mouse Models: Mouse models are frequently used to study the roles of glycine in various conditions. For instance, glycine supplementation has been shown to protect against muscle wasting in mouse models of cancer cachexia, and in vitro follow-up studies suggest this protection is dependent on mTORC1 signaling. frontiersin.org While many studies focus on the physiological effects of glycine supplementation, the use of Glycine-[1,2-¹³C₂] allows for detailed mechanistic investigations. For example, in studies of glycine encephalopathy, a disease caused by defects in the glycine cleavage system, mouse models with mutations in the glycine decarboxylase (Gldc) gene exhibit hyperglycinemia and severe developmental defects. jax.org Tracing studies in such models could precisely delineate the metabolic consequences of impaired glycine cleavage. Furthermore, research on the glycine transporter 1 (GlyT-1) in the mouse brain utilizes labeled compounds to explore its function in neurotransmission, which has implications for diseases like schizophrenia. nih.govmdpi.com

| Animal Model | Research Area | Key Findings from Labeled Glycine Studies |

| Rat | Hepatic Glutathione Synthesis | Non-invasive measurement of liver GSH synthesis rate as a biomarker for oxidative stress. nih.gov |

| Rat | Tumor Metabolism | Glycine is metabolized to serine and incorporated into both the glycinyl and cysteinyl residues of glutathione in tumors. nih.gov |

| Mouse | Muscle Wasting | Glycine protects myotubes from atrophy, a finding that complements in vivo observations of preserved muscle mass. frontiersin.org |

| Mouse | Neurological Disorders | Mouse models with defects in glycine metabolism (e.g., Gldc mutations) are used to study diseases like glycine encephalopathy. jax.org Labeled ligands are used to study glycine transporters in the brain. nih.gov |

Development of Certified Reference Materials and Standards for Glycine Isotope Ratios

The accuracy and comparability of stable isotope analysis heavily rely on the availability of high-quality certified reference materials (CRMs). In recent years, significant efforts have been made to develop glycine CRMs with certified ¹³C/¹²C isotope amount ratios that are traceable to the International System of Units (SI). uknml.comrsc.org This moves beyond the traditional delta (δ) scale, such as the Vienna Pee Dee Belemnite (VPDB) scale, providing a more robust and sustainable foundation for isotope ratio measurements. uknml.com

LGC, in collaboration with the European Reference Materials (ERM®) consortium, has produced glycine reference materials (e.g., ERM®-AE672a) certified for absolute carbon isotope ratios. uknml.com The characterization of these materials involves sophisticated techniques like multicollector-inductively coupled plasma-mass spectrometry (MC-ICPMS) and elemental analysis-isotope ratio mass spectrometry (EA-IRMS). uknml.comrsc.org

Another developed reference material set, LGC171-KT, consists of three glycine solutions with different, precisely certified n(¹³C)/n(¹²C) isotope amount ratios. rsc.orgrsc.org These materials allow for multi-point calibration, enhancing the accuracy of measurements across a range of isotope abundances. The US Geological Survey (USGS) has also developed glycine reference materials (e.g., USGS64, USGS65, USGS66) that are well-characterized for their bulk and position-specific carbon isotope compositions. researchgate.net

The availability of these glycine CRMs is crucial for:

Ensuring the quality and consistency of results from different laboratories.

Calibrating analytical instruments for accurate isotope ratio measurements.

Underpinning the reliability of metabolic tracer studies that use Glycine-[1,2-¹³C₂].

Providing a solid foundation for applications in food authenticity, forensic science, and clinical diagnostics. uknml.com

| Reference Material | Issuing Body/Consortium | Key Certified Value | Significance |

| ERM®-AE672a | European Reference Materials (ERM®) | Absolute ¹³C/¹²C isotope amount ratio traceable to SI. uknml.com | First reference material with SI-traceable absolute carbon isotope ratios, improving data comparability. uknml.com |

| LGC171-KT | LGC | Three glycine solutions with distinct, certified n(¹³C)/n(¹²C) ratios. rsc.orgrsc.org | Enables multi-point calibration for enhanced measurement accuracy. researchgate.net |

| USGS64, USGS65, USGS66 | US Geological Survey (USGS) | Characterized for bulk and position-specific carbon isotope ratios (δ¹³C values). researchgate.net | Serve as standards for carbon stable isotope analysis, including position-specific analysis. researchgate.net |

Integration of Glycine-[1,2-¹³C₂] Tracing with Other -omics Data for Systems Biology Approaches

The integration of data from Glycine-[1,2-¹³C₂] tracing studies with other large-scale -omics datasets (genomics, transcriptomics, proteomics, and other metabolomics data) is a cornerstone of modern systems biology. nih.govfrontlinegenomics.com This multi-omics approach provides a more holistic and comprehensive understanding of complex biological systems, from single cells to whole organisms. biorxiv.orgfrontiersin.org

Metabolic flux analysis (MFA) using stable isotope tracers like Glycine-[1,2-¹³C₂] provides a dynamic functional readout of metabolic pathway activity. When this flux data is integrated with other omics layers, researchers can connect changes in gene expression, protein levels, and metabolite concentrations to the actual functional output of metabolic networks.

For example, an integrated analysis in cancer research combined metabolite consumption and release (CORE) profiles, including glycine, with a pre-existing atlas of gene expression across the NCI-60 cancer cell lines. medicinacomplementar.com.br This approach identified a strong correlation between glycine consumption, the expression of the mitochondrial glycine biosynthetic pathway, and the rates of cancer cell proliferation. medicinacomplementar.com.br Similarly, in hepatocellular carcinoma, integrating transcriptomic data with metabolic knowledge highlights the role of enzymes like Glycine N-methyltransferase (GNMT) in the pathogenesis of the disease. annalsgastro.gr

The future of metabolic research lies in these integrative approaches. By combining the precise flux information from Glycine-[1,2-¹³C₂] tracing with comprehensive data from other omics platforms, scientists can:

Build more accurate and predictive computational models of cellular metabolism.

Identify novel regulatory mechanisms that link gene expression to metabolic function.

Discover new biomarkers and therapeutic targets for complex diseases like cancer and metabolic disorders. nih.govfrontiersin.org

Unravel the intricate interplay between different biological layers, bridging the gap from genotype to phenotype. nih.gov

This systems-level perspective is essential for translating fundamental biochemical discoveries into tangible clinical applications.

Q & A

Q. How can researchers experimentally validate the isotopic purity of Glycine-¹³C₂ in tracer studies?

Methodological Answer: Isotopic purity is critical for accurate metabolic tracing. Use gravimetrically prepared mixtures of natural glycine and Glycine-¹³C₂ to compare theoretical vs. experimental molar fractions via mass spectrometry. For example, Table 7 in and demonstrates that experimental molar fractions calculated using equation-based methods align with theoretical values above 0.7% enrichment. Below this threshold, spectral impurities (e.g., [a+H+] ions) introduce uncertainty, necessitating corrections during data processing .

Q. What experimental design considerations are essential for incorporating Glycine-¹³C₂ into metabolic flux analysis?

Methodological Answer:

- Define the biological system (e.g., cell cultures, isolated mitochondria) and ensure isotopic steady-state conditions.

- Use time-course sampling to track label incorporation via LC-MS or GC-MS.

- Include negative controls (unlabeled glycine) to distinguish background noise.

- Reference highlights the use of Glycine-¹³C₂ in mitochondrial glutathione uptake assays, where SLC25A39-knockout models validated transporter-specific uptake .

Q. How should researchers verify the synthesis and stability of Glycine-¹³C₂ derivatives in complex matrices?

Methodological Answer:

- Employ nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at specific positions (e.g., verifies ¹³C₂ labeling via molecular weight and isotopic purity data).

- Test stability under experimental conditions (pH, temperature) using accelerated degradation studies.

- Cross-validate with isotopic internal standards (e.g., Boc-Gly-OH-¹³C₂ in ) to ensure reproducibility .

Advanced Research Questions

Q. What statistical methods address discrepancies in low-abundance ¹³C enrichment detection for Glycine-¹³C₂?

Methodological Answer: Below 0.7% enrichment, spectral interference (e.g., [a+H+] ions in glycine mass clusters) introduces error. Mitigate this by:

Q. How can Glycine-¹³C₂ be integrated with multi-omics approaches to study metabolic dysregulation?

Methodological Answer:

- Combine isotopic tracing with transcriptomics/proteomics to link flux changes to gene expression (e.g., used Glycine-¹³C₂ in glutathione studies to correlate SLC25A39 expression with mitochondrial uptake).

- Employ flux balance analysis (FBA) to model metabolic networks, using ¹³C labeling data as constraints.

- Validate findings with genetic knockouts or pharmacological inhibitors .

Q. What methodologies optimize the use of Glycine-¹³C₂ as an internal standard in quantitative proteomics?

Methodological Answer:

- Synthesize Glycine-¹³C₂ derivatives (e.g., Tiglyl Glycine-¹³C₂,15N in ) to match physicochemical properties of target analytes.

- Spike labeled compounds into biological samples during extraction to correct for matrix effects.

- Use parallel reaction monitoring (PRM) on MS platforms for precise quantification .

Q. How do researchers reconcile conflicting data on isotopic dilution effects in Glycine-¹³C₂ tracer studies?

Methodological Answer:

- Quantify intracellular glycine pools via targeted metabolomics to assess dilution factors.

- Apply isotope dilution equations (e.g., ’s equation (1)) to correct for natural abundance ¹³C.

- Validate with kinetic modeling to distinguish tracer recycling from de novo synthesis .

Methodological Tables

Table 1: Key Considerations for Detecting Low ¹³C Enrichment in Glycine (Adapted from )

| Parameter | Glycine-¹³C₂ | Glucose-¹³C |

|---|---|---|

| Minimum Detectable Enrichment | 0.7% | 0.07% |

| Major Interference | [a+H+] ions | None |

| Recommended Correction | Bayesian models | N/A |

Table 2: Applications of Glycine-¹³C₂ in Metabolic Studies (Summarized from )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.